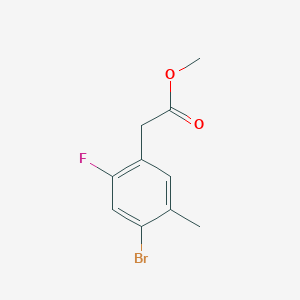

Methyl 4-bromo-2-fluoro-5-methylphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTJIHHOCPOUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate

Established Synthetic Routes to Methyl 4-bromo-2-fluoro-5-methylphenylacetate

Established synthetic methodologies for this compound primarily rely on linear sequences, starting from pre-functionalized aromatic precursors. These routes are characterized by the sequential introduction or modification of functional groups on the phenyl ring.

Multi-step Linear Synthesis Approaches

Multi-step linear syntheses are a common approach to constructing polysubstituted aromatic compounds like this compound. These strategies involve the stepwise modification of a starting material, gradually building up the complexity of the molecule.

A direct and widely used method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-bromo-2-fluoro-5-methylphenylacetic acid. This reaction is typically acid-catalyzed and proceeds by reacting the carboxylic acid with methanol (B129727). google.com

Commonly used acid catalysts include mineral acids such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent. The general scheme for this reaction is as follows:

Scheme 1: Acid-catalyzed esterification of 4-bromo-2-fluoro-5-methylphenylacetic acid.

| Reactant | Reagent | Conditions | Product |

| 4-bromo-2-fluoro-5-methylphenylacetic acid | Methanol, H₂SO₄ | Reflux | This compound |

This method is advantageous due to its simplicity and the ready availability of the starting materials. The yields for such esterifications are generally high, provided that water is effectively removed from the reaction mixture to prevent the reverse hydrolysis reaction.

An alternative linear approach involves the synthesis and subsequent hydrolysis of a nitrile precursor, 4-bromo-2-fluoro-5-methylphenylacetonitrile. This two-step process begins with the formation of the nitrile, often through a nucleophilic substitution reaction between a suitable benzyl (B1604629) halide and a cyanide salt. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified as described in the previous section.

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. patsnap.comorgsyn.org Acid hydrolysis, typically with aqueous sulfuric or hydrochloric acid, directly yields the carboxylic acid. orgsyn.org Basic hydrolysis, using a hydroxide salt such as sodium or potassium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. patsnap.com

Scheme 2: Synthesis via hydrolysis of a nitrile precursor.

| Step | Reactant | Reagents | Product |

| 1 | 1-(bromomethyl)-4-bromo-2-fluoro-5-methylbenzene | Sodium Cyanide | 4-bromo-2-fluoro-5-methylphenylacetonitrile |

| 2 | 4-bromo-2-fluoro-5-methylphenylacetonitrile | H₂O, H₂SO₄ (or NaOH then H₃O⁺) | 4-bromo-2-fluoro-5-methylphenylacetic acid |

| 3 | 4-bromo-2-fluoro-5-methylphenylacetic acid | Methanol, H⁺ | This compound |

This pathway offers flexibility, as the nitrile group is a versatile functional group that can be introduced early in the synthetic sequence.

Convergent Synthesis Strategies Involving Diverse Building Blocks

Convergent synthesis represents a more modern and efficient approach to complex molecules. Instead of a linear sequence, convergent strategies involve the synthesis of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the synthesis of this compound, a convergent approach could involve the coupling of a suitably substituted aryl component with a fragment containing the acetic acid ester moiety.

A notable example of such a strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com In this approach, an aryl boronic acid or ester is coupled with an alkyl halide. For the synthesis of the target compound, this could involve the reaction of a (4-bromo-2-fluoro-5-methylphenyl)boronic acid derivative with a methyl haloacetate.

Scheme 3: Convergent synthesis via Suzuki cross-coupling.

| Aryl Component | Coupling Partner | Catalyst/Base | Product |

| (4-bromo-2-fluoro-5-methylphenyl)boronic acid | Methyl bromoacetate (B1195939) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |

Modern and Sustainable Synthetic Approaches for this compound

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods. These approaches often involve the use of catalytic systems to minimize waste and improve reaction conditions.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing this compound, catalytic methods can be applied to several key transformations.

As mentioned in the convergent synthesis section, palladium-catalyzed cross-coupling reactions are a powerful tool for forming the crucial carbon-carbon bond between the aromatic ring and the acetate (B1210297) side chain. inventivapharma.com The use of a palladium catalyst allows for the reaction to proceed under relatively mild conditions with high functional group tolerance.

In the esterification step of the linear synthesis, while traditional methods use stoichiometric amounts of strong acids, modern approaches can employ solid acid catalysts or Lewis acids, which can often be recovered and reused, thus improving the sustainability of the process. For instance, a patent describes the use of Lewis acids like titanium tetrachloride for the transesterification of a similar alpha-bromo phenylacetic acid with methyl acetate, achieving high yields. google.com

The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint. Research in this area continues to provide new and improved catalytic systems for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation represents a powerful and direct method for the synthesis of aryl esters from aryl halides. This transformation is a cornerstone of modern organic synthesis, allowing for the efficient introduction of a carbonyl group using carbon monoxide (CO) as a C1 building block. nih.gov

The synthesis of this compound via this route would theoretically start from a precursor like 1,4-dibromo-2-fluoro-5-methylbenzene. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol (methanolysis) yields the desired methyl ester and regenerates the active Pd(0) catalyst, completing the catalytic cycle.

Key components of this reaction include a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand to stabilize the palladium complex, a base (often a tertiary amine like Et₃N), and a source of carbon monoxide, typically from a high-pressure cylinder. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Methoxycarbonylation of Aryl Bromides This table is based on general conditions for similar reactions and serves as a template for the synthesis of the target compound.

| Parameter | Condition | Purpose/Comment |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Precursor to the active Pd(0) catalyst. |

| Ligand | Xantphos, dcpp (1-10 mol%) | Stabilizes the catalyst, influences reactivity and selectivity. organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF, CH₃CN | Solubilizes reactants and catalyst. organic-chemistry.org |

| Base | Et₃N, K₂CO₃, DIPEA | Neutralizes the HBr formed during the reaction. |

| Nucleophile | Methanol (MeOH) | Reacts with the acyl-palladium intermediate to form the ester. |

| CO Pressure | 1 - 50 atm | Affects the rate of CO insertion; can be supplied by a CO cylinder or CO-releasing molecules. organic-chemistry.org |

| Temperature | 80 - 120 °C | Provides energy to overcome activation barriers. organic-chemistry.org |

Alternative Metal-Catalyzed Coupling Strategies

While direct carbonylation is a primary route, other cross-coupling reactions offer alternative pathways to construct the carbon framework of this compound. These reactions are fundamental in C-C bond formation. wikipedia.org

Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene. rsc.org A potential, albeit indirect, route could involve the coupling of 1,4-dibromo-2-fluoro-5-methylbenzene with methyl acrylate. This would form a methyl cinnamate derivative, which would then require a subsequent reduction of the double bond to yield the target phenylacetate (B1230308) structure. The reaction is catalyzed by palladium complexes in the presence of a base. digitellinc.commdpi.com

Suzuki-Miyaura Coupling: Known for its versatility and functional group tolerance, the Suzuki reaction couples an aryl halide with an organoboron compound. azolifesciences.com While typically used for aryl-aryl bond formation, variations can be employed to introduce alkyl chains. A strategy could involve coupling the aryl bromide with a boronic ester that contains the acetate moiety, although this is less common than direct carbonylation.

Sonogashira Coupling: This method creates a C-C bond between an aryl halide and a terminal alkyne. acs.org A synthetic pathway could involve the coupling of the aryl bromide precursor with an acetylenic reagent like methyl propiolate. The resulting aryl alkyne would then need to be selectively reduced to the corresponding saturated ester.

Green Chemistry Principles Applied to the Preparation of this compound

The application of green chemistry principles to synthetic processes is crucial for minimizing environmental impact and improving safety and efficiency. For the synthesis of this compound, several green strategies can be considered, particularly in the context of palladium-catalyzed reactions.

Sustainable Solvents: Traditional solvents used in cross-coupling reactions, such as DMF and dioxane, have significant health and environmental concerns. Research has focused on replacing these with greener alternatives. Water, bio-based solvents (e.g., p-cymene, 2-MeTHF, limonene), and ionic liquids have been successfully used in Heck and Suzuki reactions, often with the aid of surfactants or co-solvents to overcome solubility issues. rsc.orgacs.orgacs.org

Catalyst Recycling: Palladium is an expensive and precious metal. Developing methods to recover and reuse the catalyst is a key principle of green chemistry. samaterials.com This can be achieved by using heterogeneous catalysts, where the palladium is supported on a solid matrix like carbon (Pd/C), silica, or polymers. mdpi.comresearchgate.net These catalysts can be easily filtered off and reused for multiple cycles, reducing waste and cost. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to improve energy efficiency. Microwave irradiation can significantly shorten reaction times compared to conventional heating, leading to reduced energy consumption. frontiersin.org

Safer Reagents: High-pressure carbon monoxide gas is toxic and flammable, posing significant safety risks. Alternative, safer sources of CO have been developed. Carbon monoxide releasing molecules (CO-RMs) or in-situ generation of CO from sources like formic acid or phenyl formate can be used to avoid handling the toxic gas directly. organic-chemistry.orgresearchgate.net

Flow Chemistry Applications and Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. azolifesciences.com This technology is increasingly adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. beilstein-journals.org

For the synthesis of this compound, a flow process for palladium-catalyzed carbonylation would involve pumping a solution of the aryl halide precursor, catalyst, base, and methanol through a heated tube or microreactor. wikipedia.org Simultaneously, carbon monoxide gas is introduced into the reactor. vapourtec.com

Advantages of Flow Chemistry:

Safety: The small volume of the reactor minimizes the amount of hazardous material (like high-pressure CO) present at any given time, significantly reducing the risks associated with exothermic events or leaks. vapourtec.com

Scalability: Scaling up production is achieved by running the reactor for longer periods, rather than using larger, more hazardous batch reactors. This provides a more seamless transition from laboratory-scale to industrial production. digitellinc.com

Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and potentially better yields and purities. nih.gov The superior heat and mass transfer in microreactors can enable reactions to be run under more intense conditions (higher temperatures and pressures) than would be safe in a batch reactor, often dramatically reducing reaction times. nih.govmdpi.com

Tube-in-tube reactors, where CO gas diffuses through a semi-permeable inner tube into the reaction stream, are particularly effective for gas-liquid reactions like carbonylations, ensuring a consistent and controlled supply of the gaseous reagent. vapourtec.com

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing costs and reaction time. For palladium-catalyzed reactions, several parameters have a profound influence on the outcome.

Solvent Effects and Reaction Kinetics

Kinetic studies, often facilitated by the precise control offered by flow chemistry systems, are essential to understand the reaction mechanism and identify rate-limiting steps, which is key information for targeted optimization. digitellinc.com

Temperature, Pressure, and Stoichiometry Influences

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or the formation of undesired side products. The optimal temperature is a balance between achieving a practical reaction rate and maintaining catalyst stability. For many carbonylations, temperatures in the range of 80–120 °C are typical. organic-chemistry.org

Pressure: In carbonylation reactions, the pressure of carbon monoxide is a critical parameter. Higher CO pressure increases its concentration in the solution, which can accelerate the rate of CO insertion and suppress side reactions like β-hydride elimination. However, working at high pressures requires specialized equipment. Recent developments have focused on catalysts that are efficient at lower pressures. organic-chemistry.org

Stoichiometry: The relative amounts of catalyst, ligand, base, and reactants must be carefully controlled.

Catalyst/Ligand Loading: While higher catalyst loading can increase the reaction rate, it also increases costs and the amount of residual palladium in the product. Optimization aims to find the lowest possible catalyst loading that provides an acceptable yield in a reasonable time. The ratio of ligand to palladium is also critical, as excess ligand can sometimes inhibit the reaction, while insufficient ligand can lead to catalyst deactivation. nih.gov

Base: The amount and type of base are important. A sufficient amount of base is needed to neutralize the acid produced during the reaction. The strength of the base can also influence the reaction rate.

Table 2: Hypothetical Optimization of a Palladium-Catalyzed Carbonylation Reaction This interactive table illustrates how changing parameters can affect reaction outcomes, based on general principles observed in similar chemical systems.

| Entry | Catalyst Loading (mol%) | Ligand | Temperature (°C) | CO Pressure (atm) | Time (h) | Yield (%) |

| 1 | 5 | dcpp | 100 | 10 | 12 | 75 |

| 2 | 2 | dcpp | 100 | 10 | 12 | 60 |

| 3 | 5 | Xantphos | 100 | 10 | 12 | 85 |

| 4 | 5 | Xantphos | 120 | 10 | 6 | 90 |

| 5 | 5 | Xantphos | 120 | 1 | 12 | 65 |

| 6 | 5 | Xantphos | 80 | 10 | 24 | 70 |

This data illustrates that ligand choice (Entry 3 vs. 1), temperature (Entry 4 vs. 3), and CO pressure (Entry 5 vs. 4) all have a significant impact on the efficiency of the transformation.

Chemical Reactivity and Transformation Pathways of Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate

Electrophilic Aromatic Substitution Reactions of Methyl 4-bromo-2-fluoro-5-methylphenylacetate

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity and orientation of these substitutions on this compound are dictated by the combined influence of the four substituents on the benzene (B151609) ring: fluoro, bromo, methyl, and methylacetate groups.

Regioselectivity and Mechanistic Investigations

The position of an incoming electrophile is determined by the directing effects of the existing groups on the aromatic ring. Substituents can be categorized as activating or deactivating and as ortho-, para-, or meta-directors. libretexts.org

The directing effects of the substituents on the this compound ring are summarized below:

-CH₃ (Methyl) at C5: An electron-donating group that activates the ring and is an ortho-, para- director. fiveable.me

-F (Fluoro) at C2: An electron-withdrawing (deactivating) group due to induction, but an ortho-, para- director due to resonance. libretexts.org

-Br (Bromo) at C4: Similar to fluorine, this is a deactivating ortho-, para- director. libretexts.org

-CH₂COOCH₃ (Methylacetate) at C1: This group is best considered as a substituted alkyl group. The methylene (B1212753) (-CH₂) attached to the ring is weakly electron-donating, making it a weak activator and an ortho-, para- director.

The available positions for substitution on the ring are C3 and C6. The regioselectivity can be predicted by analyzing the cumulative effects on these positions:

Attack at C3: This position is ortho to the bromo group (C4) and the fluoro group (C2), and meta to the methyl (C5) and methylacetate (C1) groups.

Attack at C6: This position is ortho to the methylacetate group (C1) and the methyl group (C5), and meta to the fluoro group (C2) and para to the bromo group (C4).

Considering these influences, the activating methyl and methylacetate groups strongly direct incoming electrophiles to the C6 position (ortho to both). While the halogens also direct para to C6 (from the fluoro) and ortho to C3, the influence of activating groups typically dominates over deactivating groups in determining regioselectivity. fiveable.me Furthermore, steric hindrance at the C3 position, which is situated between two halogen atoms, would likely disfavor electrophilic attack. Therefore, substitution is strongly favored at the C6 position .

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Attack at C6 yields a more stable arenium ion because the positive charge can be delocalized and stabilized by the electron-donating methyl and methylacetate groups.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₂COOCH₃ | C1 | Weakly Activating | Ortho, Para |

| -F | C2 | Deactivating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

Scope and Limitations of Halogenation, Nitration, and Sulfonation

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would proceed, yielding the 6-halo product. Reaction rates would be slower than that of benzene.

Nitration: This reaction, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group at the C6 position. masterorganicchemistry.com The strongly acidic conditions are compatible with the molecule.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃), a sulfonic acid (-SO₃H) group can be introduced at the C6 position. This reaction is typically reversible.

A significant limitation for this substrate is its unsuitability for Friedel-Crafts reactions. Both Friedel-Crafts alkylation and acylation are highly sensitive to deactivating groups, and the presence of two halogens on the ring would likely inhibit these reactions from proceeding effectively.

Nucleophilic Substitution Reactions Involving the Halogen Substituents

Nucleophilic substitution on an aromatic ring can occur through different mechanisms, primarily direct halogen exchange and the nucleophilic aromatic substitution (SₙAr) pathway.

Direct Halogen Exchange Reactions

Direct replacement of one halogen by another on an aromatic ring, known as transhalogenation, is a known process but often requires specific conditions. For instance, an aryl bromide can be converted to an aryl iodide using reagents like copper(I) iodide or through palladium-catalyzed processes. Similarly, fluorine can be exchanged for other halogens under specific catalytic conditions, often involving metal halides. organic-chemistry.orgacs.org These reactions are less common than SₙAr or cross-coupling pathways and their efficiency would depend heavily on the chosen catalyst system and reaction conditions.

Nucleophilic Aromatic Substitution (SₙAr) Pathways

The SₙAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org This pathway is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

This compound lacks strong electron-withdrawing groups necessary to substantially activate the ring for SₙAr. However, a comparison between the two halogen substituents reveals important reactivity differences:

C-F Bond (at C2): Fluorine is a poor leaving group in Sₙ1/Sₙ2 reactions but is the most reactive in SₙAr. Its high electronegativity strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic addition step. stackexchange.comwyzant.com

C-Br Bond (at C4): Bromine is a better leaving group than fluorine, but its lower electronegativity provides less stabilization for the Meisenheimer complex.

Interactive Data Table: Comparison of Halogens in SₙAr

| Halogen | Position | Role in Rate-Determining Step | SₙAr Reactivity |

| Fluorine | C2 | Stabilizes Meisenheimer complex via induction | Higher |

| Bromine | C4 | Less stabilization of intermediate | Lower |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. researchgate.net In this compound, the C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed oxidative addition cycles. Therefore, these reactions occur selectively at the C4 position .

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govmdpi.com

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) catalyzed by palladium to form a C-N bond, yielding an arylamine. nih.govresearchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to create a C-C bond. nih.gov

Heck Coupling: Reaction with an alkene to form a new C-C bond at the vinylic position.

These reactions provide a versatile pathway to a wide array of derivatives by selectively functionalizing the C4 position while leaving the C-F bond intact.

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents Example | Product Structure (at C4) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | -Phenyl |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | -NHPh |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | -C≡C-Ph |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | -CH=CH-Ph |

Suzuki-Miyaura Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. chemistryviews.orgmdpi.com In the context of this compound, the bromine atom on the phenyl ring serves as a prime site for this palladium-catalyzed cross-coupling reaction. This transformation typically involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling of this compound would involve its reaction with an arylboronic acid (Ar-B(OH)₂) to yield the corresponding arylated product. The fluorine and methyl substituents on the phenyl ring can influence the reactivity of the C-Br bond, though the reaction is generally expected to proceed efficiently. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases, like sodium carbonate or potassium phosphate, are commonly employed in solvents like dioxane or toluene. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions |

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid or ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 80-120 °C |

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction is an effective method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. jk-sci.com For this compound, the C-Br bond can readily participate in Sonogashira coupling to introduce an alkyne substituent onto the aromatic ring.

The reaction would involve treating this compound with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.org This transformation is valuable for the synthesis of precursors to more complex molecules, including pharmaceuticals and functional materials. beilstein-journals.org

Table 2: Typical Parameters for Sonogashira Coupling

| Parameter | Typical Conditions |

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne (e.g., phenylacetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF |

| Temperature | Room temperature to 80 °C |

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction is of great significance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives. youtube.com The bromine atom of this compound can be substituted with a variety of primary and secondary amines through this methodology.

A typical Buchwald-Hartwig amination would involve the reaction of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org The choice of ligand is crucial for the success of the reaction and often involves bulky, electron-rich phosphines. nih.gov Common bases include sodium tert-butoxide and cesium carbonate. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Aryl Halide | This compound |

| Amine | Primary or secondary amine |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Ester Hydrolysis and Transesterification Reactions of the Methylphenylacetate Moiety

The methyl ester group in this compound is susceptible to hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-bromo-2-fluoro-5-methylphenylacetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric or sulfuric acid. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with a strong base such as sodium hydroxide. chemguide.co.uk This reaction yields the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid. sciencemadness.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 4-bromo-2-fluoro-5-methylphenylacetate and methanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol. rsc.org

Table 4: Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst | Reagent | Products |

| Acid Hydrolysis | H₂SO₄ or HCl | Water | 4-bromo-2-fluoro-5-methylphenylacetic acid + Methanol |

| Base Hydrolysis | NaOH or KOH | Water, then H₃O⁺ | 4-bromo-2-fluoro-5-methylphenylacetic acid + Methanol |

| Transesterification | H₂SO₄ or NaOMe | Alcohol (R'OH) | 4-bromo-2-fluoro-5-methylphenylacetate (R' ester) + Methanol |

Functional Group Interconversions at the Methyl and Phenylacetate (B1230308) Positions

The methyl group on the aromatic ring and the ester group of the phenylacetate moiety can undergo various functional group interconversions, further expanding the synthetic utility of this compound.

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under appropriate conditions. This transformation is a valuable tool for introducing an additional functional group that can be further manipulated. Common oxidizing agents for the conversion of an aryl methyl group to a carboxylic acid include strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid. reddit.com Milder, more selective methods may also be employed. thieme-connect.de The oxidation of the methyl group in this compound would yield a dicarboxylic acid derivative. The presence of other functional groups, such as the ester, needs to be considered as they might also be sensitive to the strong oxidizing conditions.

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(4-bromo-2-fluoro-5-methylphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. researchgate.net It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups in the molecule if not used under controlled conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, a wealth of structural information can be obtained.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of Methyl 4-bromo-2-fluoro-5-methylphenylacetate would be expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would likely display two doublets, characteristic of the two protons on the substituted phenyl ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the bromine, fluorine, methyl, and methylacetate groups. The methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group would appear as a singlet, shifted downfield by the adjacent carbonyl group. The methyl group attached to the phenyl ring and the methyl group of the ester would each produce a sharp singlet.

Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the attached substituents), the methylene carbon, and the two methyl carbons. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F), providing definitive evidence for its location.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 | Two distinct signals expected. |

| Methylene (-CH₂-) | ~3.7 | ~40 | Singlet in ¹H NMR. |

| Ester Methyl (-OCH₃) | ~3.6 | ~52 | Singlet in ¹H NMR. |

| Aromatic Methyl (-CH₃) | ~2.3 | ~20 | Singlet in ¹H NMR. |

| Carbonyl (C=O) | - | ~170 | No corresponding proton signal. |

| C-Br | - | ~110-120 | Chemical shift influenced by bromine. |

| C-F | - | ~155-165 | Large C-F coupling constant expected. |

Note: The exact chemical shifts and coupling constants require experimental data for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this molecule, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For example, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons, confirming the attachment of the acetate group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In this case, NOESY could show correlations between the methylene protons and a nearby aromatic proton, or between the aromatic methyl protons and an adjacent aromatic proton, helping to confirm the substitution pattern on the phenyl ring.

Fluorine (¹⁹F) NMR Spectroscopy for Elucidating Fluorine Environment and Coupling Phenomena

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this fluorine signal would be split into a multiplet due to coupling with the neighboring aromatic protons (typically a three-bond coupling, ³J H-F). This coupling information is invaluable for confirming the position of the fluorine atom relative to the protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Electrospray Ionization (ESI) and Electron Ionization (EI) MS

Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI) is a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the detailed elucidation of its structure.

For this compound, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a substituted benzyl (B1604629) cation.

By analyzing these fragments, the connectivity of the different functional groups within the molecule can be confirmed, corroborating the structural information obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds. These vibrational frequencies are highly characteristic of the functional groups present, providing a molecular fingerprint.

For this compound, the analysis of its IR and Raman spectra allows for the identification and confirmation of its key structural features. The ester functional group is expected to produce a strong, characteristic absorption in the IR spectrum corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1735-1750 cm⁻¹ region. The C-O single bond stretching vibrations of the ester group will also be visible, usually in the 1000-1300 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring are expected to appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H out-of-plane bending modes, which are sensitive to the substitution pattern, appear in the 690-900 cm⁻¹ region.

The presence of halogen substituents is also confirmed by these techniques. The C-F stretching vibration is typically strong in the IR spectrum and is found in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ region, and is often more easily observed in the Raman spectrum. The vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, will also be present in the spectra.

A detailed assignment of the principal vibrational modes of this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | -CH₃, -CH₂- |

| Carbonyl (C=O) Stretch | 1750 - 1735 | Ester |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring |

| Aliphatic C-H Bend (Methyl) | 1465 - 1370 | -CH₃, -CH₂- |

| C-O Stretch (Ester) | 1300 - 1000 | Ester |

| C-F Stretch | 1400 - 1000 | Fluoro-substituted Phenyl |

| Aromatic C-H Out-of-Plane Bend | 900 - 690 | Phenyl Ring |

| C-Br Stretch | 650 - 500 | Bromo-substituted Phenyl |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

While a specific crystal structure for this compound is not publicly available, a hypothetical structure can be proposed based on crystallographic data from closely related bromo- and fluoro-substituted aromatic esters. Such an analysis would provide critical information on the planarity of the phenyl ring, the orientation of the ester group relative to the ring, and the intramolecular distances between the various substituents.

In a hypothetical crystal structure, one would expect the phenyl ring to be essentially planar. The ester group may be twisted out of the plane of the ring to minimize steric hindrance with the adjacent fluorine atom. The crystal packing would likely be governed by a combination of weak intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group and the C-F and C-Br bonds, as well as van der Waals forces. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could also play a role in directing the crystal packing.

A representative table of expected crystallographic parameters and key bond lengths for this compound is provided below, based on typical values for similar organic compounds.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.5 |

| Volume (ų) | ~1030 |

| Z | 4 |

Selected Bond Lengths and Angles

| Bond/Angle | Expected Value |

| C(ar)-Br Bond Length (Å) | 1.88 - 1.92 |

| C(ar)-F Bond Length (Å) | 1.34 - 1.38 |

| C=O Bond Length (Å) | 1.19 - 1.22 |

| C(ar)-C(ar) Bond Length (Å) | 1.38 - 1.41 |

| C-O (ester) Bond Length (Å) | 1.33 - 1.36 |

| O-C (ester) Bond Length (Å) | 1.43 - 1.46 |

| C(ar)-C(ar)-C(ar) Angle (°) | 118 - 122 |

| O=C-O Angle (°) | 122 - 126 |

The determination of the actual crystal structure would provide invaluable, definitive data to confirm these expected geometric parameters and offer a deeper understanding of the solid-state conformation and intermolecular interactions of this compound.

Applications of Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on the phenyl ring of Methyl 4-bromo-2-fluoro-5-methylphenylacetate makes it an important starting material for the construction of intricate organic molecules. The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the ester group can be readily modified, and the fluoro and methyl groups influence the electronic properties and steric environment of the molecule.

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. yycbio.com Its structure is a component of larger, more complex molecules that may exhibit biological activity. The bromo-fluoro-methylphenyl core is a scaffold that can be elaborated upon to create active pharmaceutical ingredients (APIs). Halogenated organic compounds, particularly those containing bromine and fluorine, are significant in medicinal chemistry for their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The compound is specifically identified as a biopharmaceutical intermediate. yycbio.com

Table 1: Key Molecular Features for Pharmaceutical Synthesis

| Feature | Chemical Group | Role in Synthesis |

| Halogenation | Bromine (Br) | Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. |

| Fluorination | Fluorine (F) | Can enhance metabolic stability and binding affinity of the final drug molecule. |

| Ester Group | Methyl Acetate (B1210297) (-CH₂COOCH₃) | Can be hydrolyzed to a carboxylic acid or converted to an amide, enabling linkage to other molecular fragments. |

| Aromatic Ring | Substituted Phenyl | Serves as a rigid scaffold for orienting other functional groups in three-dimensional space. |

In addition to its role in pharmaceuticals, this compound is also utilized as an intermediate in the development of new agrochemicals. yycbio.com Many modern herbicides, insecticides, and fungicides are complex organic molecules that require specialized building blocks for their synthesis. The structural motifs present in this compound are found in various classes of pesticides. The development of novel agrochemicals often involves creating derivatives of a core structure to optimize efficacy, selectivity, and environmental profile, a process for which this molecule is well-suited. yycbio.comgoogle.com

Role in the Synthesis of Novel Organic Materials

The unique electronic and structural properties endowed by the fluorine and bromine substituents, combined with the rigid phenyl scaffold, make this compound a candidate for the synthesis of advanced organic materials.

Functional polymers and dendrimers are large molecules designed with specific properties and functions, which are determined by the monomer units from which they are built. nih.gov The reactivity of the bromine atom on this compound allows it to be incorporated into polymer chains via polymerization reactions that proceed through cross-coupling mechanisms. The resulting polymers would contain the fluorinated phenyl group, which can impart desirable properties such as thermal stability, chemical resistance, and specific interfacial energies. nih.gov

The development of materials for electronics and photonics often relies on organic molecules with well-defined, rigid structures and specific electronic characteristics. The substituted phenyl ring of this compound provides a rigid core, a common feature in liquid crystal molecules. The presence of halogens can influence the mesophase behavior and dielectric anisotropy. Furthermore, such halogenated aromatic structures can be used as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices after further synthetic modification.

Table 2: Structural Features Relevant to Materials Science

| Structural Feature | Relevance in Materials Science | Potential Application |

| Rigid Phenyl Core | Provides structural rigidity necessary for forming ordered phases. | Liquid Crystals |

| Bromine Atom | Acts as a synthetic handle for polymerization or functionalization. | Functional Polymers, Organic Semiconductors |

| Fluorine Atom | Modifies electronic properties, enhances thermal stability, and influences intermolecular interactions. | Optoelectronic Materials, High-Performance Polymers |

Utilization in Methodological Development for Organic Synthesis

The array of functional groups on this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. mdpi.com Synthetic chemists often use multi-functionalized molecules to test the selectivity and efficiency of new reactions.

The compound offers several sites for reaction, allowing for the study of chemoselectivity. For example, a new palladium catalyst for Suzuki coupling could be tested for its ability to react selectively at the bromine atom without disturbing the ester group. The development of protocols for selective lithiation and subsequent reaction on complex, substituted aromatic rings is an area of active research where this molecule could serve as a model substrate. mdpi.com

Table 3: Potential Synthetic Transformations

| Reaction Type | Reactive Site | Description |

| Cross-Coupling Reactions | Carbon-Bromine Bond | Formation of new carbon-carbon or carbon-heteroatom bonds (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). |

| Ester Hydrolysis | Methyl Acetate Group | Conversion of the ester to a carboxylic acid, providing a new functional handle. |

| Amidation | Methyl Acetate Group | Direct conversion of the ester to an amide by reaction with an amine. |

| Nucleophilic Aromatic Substitution | Aromatic Ring | Replacement of the fluorine atom by a suitable nucleophile, although this is generally challenging. |

Substrate for Exploring Novel Catalytic Reactions

While specific research detailing the use of this compound as a substrate in novel catalytic reactions is not extensively documented in publicly available literature, its structural features suggest significant potential in this area. The presence of a bromine atom on the aromatic ring makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions.

Potential Catalytic Transformations:

Suzuki-Miyaura Coupling: The bromo-substituent can readily participate in reactions with boronic acids or esters to form new carbon-carbon bonds, leading to the synthesis of complex biaryl compounds.

Heck Reaction: Coupling with alkenes in the presence of a palladium catalyst could introduce vinyl groups to the aromatic ring.

Sonogashira Coupling: Reaction with terminal alkynes would yield aryl-alkyne structures, which are important motifs in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: The bromo-group could be substituted with various amines to form new C-N bonds, a crucial transformation in the synthesis of many biologically active molecules.

The fluorine atom at the ortho-position to the bromine can influence the reactivity of the C-Br bond through electronic effects, potentially enhancing the rate and selectivity of these catalytic reactions. Furthermore, the methyl and methyl acetate groups offer additional sites for functionalization, allowing for the exploration of regioselective catalytic processes.

Theoretical and Computational Investigations of Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate

Molecular Modeling and Interaction Studies (pre-clinical, non-human focus)

Molecular modeling serves as a powerful tool in pre-clinical research to predict and analyze the interactions of small molecules with biological macromolecules. For a compound like Methyl 4-bromo-2-fluoro-5-methylphenylacetate, these in silico methods can provide critical insights into its potential mechanisms of action, binding affinities, and structure-activity relationships (SAR) before undertaking more resource-intensive experimental studies.

Ligand-Protein Interaction Simulations and Binding Affinity Predictions

Ligand-protein interaction simulations, commonly known as molecular docking, are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. These simulations can elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In the context of this compound, molecular docking studies could be performed against a variety of protein targets to hypothesize its potential biological activity. For instance, studies on other bromo-fluorophenyl derivatives have successfully utilized molecular docking to explore their binding modes with enzymes like cyclooxygenases (COX-1 and COX-2). zsmu.edu.ua Such analyses for this compound would involve preparing a 3D model of the compound and docking it into the active site of a chosen protein.

The outcomes of these simulations are typically scored based on the predicted binding energy, which provides an estimation of the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. These predictions can help in prioritizing compounds for further experimental testing.

Table 1: Hypothetical Binding Affinity Predictions for this compound with Various Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444, Phe208 | Hydrophobic, Pi-Pi Stacking |

| Tumor Necrosis Factor-α | -7.2 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Halogen Bond |

| Carbonic Anhydrase II | -6.8 | His94, His96, Thr199 | Metal Coordination, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

Pharmacophore Modeling for Rational Design of Related Chemical Entities

Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

Starting with the structure of this compound, a ligand-based pharmacophore model could be developed. This model would highlight the key chemical features and their spatial relationships that are potentially responsible for its (hypothesized) biological activity. This model can then be used as a 3D query to screen large virtual libraries of chemical compounds to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar or improved activity.

Alternatively, if a specific protein target is identified, a structure-based pharmacophore model can be derived from the key interaction points within the protein's binding site. This approach ensures that the designed molecules are complementary to the target's active site.

The insights gained from pharmacophore modeling can guide the strategic modification of the this compound scaffold to design new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Key Pharmacophoric Features Derived from the Structure of this compound

| Pharmacophoric Feature | Number of Features | Hypothetical Spatial Coordinates (Å) |

| Aromatic Ring | 1 | (x1, y1, z1) |

| Hydrogen Bond Acceptor (Ester Carbonyl) | 1 | (x2, y2, z2) |

| Hydrophobic Center (Methyl Group) | 1 | (x3, y3, z3) |

| Halogen Bond Donor (Bromine) | 1 | (x4, y4, z4) |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from a pharmacophore modeling study.

Emerging Research Frontiers and Future Directions for Methyl 4 Bromo 2 Fluoro 5 Methylphenylacetate

Advancements in Asymmetric Synthesis Utilizing Methyl 4-bromo-2-fluoro-5-methylphenylacetate

The presence of a prochiral center in this compound makes it an attractive substrate for the development of advanced asymmetric synthesis methodologies. The creation of chiral α-aryl carboxylic acid derivatives is a significant endeavor in medicinal chemistry, as enantiomeric purity can drastically affect a drug's efficacy and safety. nih.gov Future research is anticipated to focus on the enantioselective α-arylation of the ester, a process that could be achieved through organo-SOMO catalysis, which has been shown to be effective for the intramolecular α-arylation of aldehydes. semanticscholar.org

Furthermore, palladium-catalyzed asymmetric arylation of N-aryl imino esters has emerged as a practical route to chiral arylglycine derivatives. organic-chemistry.org Adapting such catalytic systems to this compound could provide a direct pathway to novel, enantioenriched non-steroidal anti-inflammatory drug (NSAID) analogues. For instance, derivatives of well-known NSAIDs like (±)-naproxen and (±)-flurbiprofen have been synthesized using palladium-catalyzed α-arylation of esters. acs.org The development of chiral catalysts, potentially based on palladium complexes with specialized phosphine (B1218219) ligands, will be crucial for achieving high enantioselectivity in these transformations. organic-chemistry.orgnih.gov The stereospecific synthesis of related chiral phenylacetic acids has been achieved using carbohydrate derivatives as chiral auxiliaries, suggesting another potential avenue for controlling the stereochemistry of this compound. rsc.org

| Potential Asymmetric Synthesis Strategies | Key Features | Potential Outcomes |

| Organo-SOMO Catalysis | Utilizes chiral enamines to form radical species for enantioselective arylation. | Access to cyclic α-aryl aldehyde precursors from the phenylacetate (B1230308). |

| Palladium-Catalyzed Arylation | Employs chiral palladium complexes to introduce aryl groups with high enantioselectivity. | Direct synthesis of enantioenriched arylglycine derivatives and NSAID analogues. |

| Chiral Auxiliary-Mediated Synthesis | Incorporates a removable chiral group to direct stereoselective transformations. | High degree of stereocontrol for the synthesis of specific enantiomers. |

Integration into Supramolecular Chemistry and Self-Assembly Research

The halogenated aromatic ring of this compound is a key feature for its application in supramolecular chemistry. Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, is a powerful tool for directing the self-assembly of molecules in the solid state and in solution. nih.gov The presence of both bromine and fluorine atoms in the molecule allows for the exploration of competitive and cooperative halogen bonding, potentially leading to the formation of complex and functional supramolecular architectures. nih.govacs.org

Research in this area could focus on the design of liquid crystals, magnetic materials, and conducting materials where the self-assembly is directed by halogen bonds. nih.gov The interplay between halogen bonds and other noncovalent interactions, such as π-stacking, could lead to the formation of intricate two-dimensional supramolecular monolayers. rsc.org The halogenation of N-terminal aromatic amino acids has been shown to regulate supramolecular chirality, suggesting that derivatives of this compound could be used to create chiral nanostructures with unique chiroptical properties. nih.gov The study of self-assembly of halogenated azobenzene (B91143) molecules on surfaces provides a model for how the subject compound might be used to create photo-switchable molecular networks. mdpi.com

| Supramolecular Application | Driving Interaction | Potential Material |

| Crystal Engineering | Halogen Bonding (Br, F) | Liquid Crystals, Magnetic Materials |

| 2D Self-Assembly | Halogen Bonding, π-stacking | Organic Semiconductors |

| Chiral Nanostructures | Halogen-Induced Chirality | Chiroptical Devices |

Exploration of Novel Catalytic Transformations and C-H Functionalization

The C-H bonds on the aromatic ring of this compound, particularly those adjacent to the existing functional groups, are targets for novel catalytic transformations. Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds with high regioselectivity. rsc.orgnih.gov The directing-group ability of the ester or other introduced functionalities could be exploited to achieve selective C-H functionalization at specific positions on the phenyl ring.

Future research could explore the palladium-catalyzed alkylation of the C-H bonds, a reaction that has been demonstrated on 2-phenylpyridines. rsc.org Additionally, copper-catalyzed C-H fluorination could be employed to introduce further fluorine atoms, potentially leading to materials with altered electronic properties. nih.govorganic-chemistry.org The development of catalytic systems that can selectively activate and functionalize the benzylic C-H bonds would open up another dimension of reactivity for this molecule. nih.gov Cationic palladium(II) complexes have been shown to catalyze C-H activation at room temperature, offering a milder approach to these transformations. beilstein-journals.org The influence of the existing fluorine substituent on the outcomes of these C-H functionalization reactions is an area ripe for investigation, as fluorine can significantly impact the electronic properties and reactivity of the molecule. rsc.org

Prospects for High-Throughput Synthesis and Screening Applications

This compound is a valuable scaffold for the creation of chemical libraries for high-throughput screening in drug discovery. ijpsonline.comwisdomlib.org Combinatorial chemistry techniques can be applied to rapidly generate a large number of derivatives by modifying the ester group, the aromatic ring, and the benzylic position. nih.gov The synthesis of such libraries can be facilitated by solid-phase synthesis, where the molecule is attached to a resin, allowing for the use of excess reagents and simplified purification. ijpsonline.com

The diverse functional handles on the molecule (ester, bromine, fluorine, methyl group) provide multiple points for diversification. For example, the bromine atom can be utilized in cross-coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols. High-throughput screening of these libraries against biological targets could lead to the discovery of new drug candidates. acs.org

| Library Generation Strategy | Modification Site | Potential Application |

| Suzuki/Heck Coupling | Bromine on aromatic ring | Introduction of diverse aryl and vinyl groups for SAR studies. |

| Amide/Ester Formation | Carboxylic acid (from ester hydrolysis) | Creation of libraries of amides and esters for screening. |

| C-H Functionalization | Aromatic C-H bonds | Late-stage diversification to explore new chemical space. |

Unexplored Chemical Space and Derivatization Opportunities for Advanced Materials and Chemical Biology Tools

Beyond its potential in drug discovery, this compound and its derivatives hold promise for the development of advanced materials and chemical biology tools. The unique substitution pattern on the aromatic ring can be exploited to create novel organic electronic materials. For instance, derivatization of the bromine atom could lead to the synthesis of new organic semiconductors. rsc.org

In the realm of chemical biology, functionalized phenylacetates can serve as chemical probes to study biological processes. nih.gov By incorporating reporter groups such as fluorophores or affinity tags, derivatives of this compound could be used to visualize and identify protein targets within cells. mdpi.com The development of derivatization reagents based on this scaffold could also aid in the analysis of biological organic acids via HPLC-MS. nih.gov The introduction of fluorine can have profound effects on the biological activity and metabolic stability of molecules, making fluorinated probes valuable tools in chemical biology. nih.govescholarship.org The synthesis of novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups as NIR fluorescent probes showcases a potential direction for creating advanced imaging agents from tailored aromatic scaffolds. mdpi.com

Q & A

Q. What are the established synthetic routes for Methyl 4-bromo-2-fluoro-5-methylphenylacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or esterification of pre-functionalized aromatic intermediates. For example, bromination and fluorination steps are optimized using reagents like N-bromosuccinimide (NBS) or Selectfluor under inert conditions (e.g., dry THF, 0–5°C). Yield optimization requires careful control of stoichiometry (1.2–1.5 equiv halogenating agents) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Reaction conditions such as temperature and solvent polarity significantly impact regioselectivity and byproduct formation .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer : Key distinctions include:

- ¹H NMR : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (Br, F) at δ 7.2–7.8 ppm. The methyl ester group appears as a singlet at δ 3.8–4.0 ppm.

- ¹³C NMR : Carbon signals for Br- and F-substituted carbons at δ 115–125 ppm.

- MS (EI) : Molecular ion peak at m/z ~274 (C₁₀H₉BrFO₂) with fragmentation patterns indicating Br/F loss.

Comparative analysis with analogs (e.g., Methyl 4-bromo-5-fluorophenylacetate) highlights substituent positioning via these spectral features .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor in drug discovery for:

- Kinase inhibitors : Bromine and fluorine enhance binding to hydrophobic pockets in enzyme active sites.

- Anticancer agents : Structural analogs have shown activity against EGFR and VEGFR-2.

- PET radiotracers : Fluorine-18 derivatives are explored for imaging applications.

Biological assays (e.g., fluorescence polarization, SPR) are used to validate target engagement .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The para-bromo and ortho-fluoro groups create steric and electronic effects:

- Suzuki-Miyaura Coupling : Bromine at C4 reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Fluorine at C2 deactivates the ring, reducing undesired side reactions.

- SNAr Reactions : Fluorine’s electron-withdrawing effect activates C5-methyl for nucleophilic substitution (e.g., with amines or thiols).

Computational studies (DFT) predict charge distribution and transition-state stabilization .

Q. What strategies mitigate challenges in achieving high enantiomeric purity during derivatization?

- Methodological Answer : Enantioselective synthesis involves:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric esterification.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- HPLC chiral separation : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with >99% ee.

Monitoring via polarimetry or chiral GC/MS ensures purity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods).

- Impurity profiles : Use HPLC-MS to verify compound integrity (e.g., residual palladium <10 ppm).

- Structural analogs : Compare with Methyl 4-bromo-2-chloro-5-methylphenylacetate (similarity score 0.73), which may exhibit off-target effects.

Meta-analyses of published datasets and dose-response validation are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.